3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid
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Overview
Description
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid is a chemical compound with the molecular formula C8H10N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-6-oxo-1,6-dihydropyrimidine with a propanoic acid derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid
- 4-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)butanoic acid
- 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propanoic acid
Uniqueness
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3-(4-methyl-6-oxopyrimidin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-6-4-7(11)10(5-9-6)3-2-8(12)13/h4-5H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKXUWDNIHYQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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